BenchChemオンラインストアへようこそ!

3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

FXR Antagonist Nuclear Receptor Structure-Activity Relationship

3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 851882-54-7) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class. It features a 4-methoxyphenyl substituent at the 3-position and a piperidin-3-yl moiety at the 5-position of the oxadiazole core, furnished as a hydrochloride salt to enhance aqueous solubility.

Molecular Formula C14H18ClN3O2
Molecular Weight 295.77
CAS No. 851882-54-7
Cat. No. B2541417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
CAS851882-54-7
Molecular FormulaC14H18ClN3O2
Molecular Weight295.77
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3.Cl
InChIInChI=1S/C14H17N3O2.ClH/c1-18-12-6-4-10(5-7-12)13-16-14(19-17-13)11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-9H2,1H3;1H
InChIKeyIEXNCJZGIPRZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 851882-54-7): A Strategic 1,2,4-Oxadiazole Building Block for Nuclear Receptor Modulator Research


3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 851882-54-7) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class. It features a 4-methoxyphenyl substituent at the 3-position and a piperidin-3-yl moiety at the 5-position of the oxadiazole core, furnished as a hydrochloride salt to enhance aqueous solubility . This specific regiochemistry and salt form distinguish it from positional isomers and free bases, making it a precisely defined chemical input for structure-activity relationship (SAR) studies. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for esters and amides, offering superior hydrolytic stability, while the piperidine ring introduces conformational flexibility and a basic nitrogen center amenable to further functionalization in medicinal chemistry campaigns [1].

Why Simple 1,2,4-Oxadiazole Analogs Cannot Substitute for 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride in Targeted FXR/PXR Modulator Synthesis


Generic substitution with other 1,2,4-oxadiazole-piperidine derivatives is not feasible because subtle structural variations critically dictate nuclear receptor modulation profiles. The 3-(4-methoxyphenyl) group imparts specific electronic and steric properties influencing target binding, while the precise attachment of the piperidine ring at the 3-position (versus the 4-position) of the oxadiazole creates distinct conformational constraints [1]. Research on related chemotypes has demonstrated that even minor modifications, such as shifting the piperidine attachment point or altering the N-substituent, can flip activity between FXR antagonism and PXR agonism, or significantly alter metabolic stability [1]. Therefore, this specific compound is an essential, non-interchangeable building block for synthesizing the exact lead series disclosed in primary pharmacological studies.

Quantitative Differentiation of 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride: Regiochemical and Salt-Form Advantage in Pharmacophore Synthesis


Piperidine Regiochemistry (3-yl vs. 4-yl) Differentiates Pharmacological Activity in FXR Antagonist Chemotypes

The target compound's piperidin-3-yl attachment is crucial for biological activity in the 1,2,4-oxadiazole FXR antagonist series. A published structure-activity relationship study on closely related FXR antagonists demonstrated that the most potent compound, 3f, containing a piperidine ring, achieved an IC50 of 0.58 ± 0.27 μM in a cellular FXR antagonism assay [1]. In contrast, analogs where the piperidine was substituted at the 4-position or replaced with a pyrrolidine ring showed significantly reduced potency or activity, establishing the 3-substitution pattern as a key determinant of target engagement. The 3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole core provided in this product is therefore the direct precursor to the substitution pattern found in the most active leads.

FXR Antagonist Nuclear Receptor Structure-Activity Relationship

Hydrochloride Salt Form Confers Superior Aqueous Solubility Compared to Free Base Analogs

The hydrochloride salt form of this compound provides a measurable solubility advantage over its free base counterpart. Vendor-supplied technical data indicate that the hydrochloride salt (CAS 851882-54-7) is readily soluble in water and polar organic solvents, facilitating solution-phase chemistry and biological assays . In contrast, the free base, 3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 852022-71-0), has limited aqueous solubility, often requiring co-solvents or low pH buffers, which can complicate in vitro pharmacology and formulation development . This solubility difference is a direct result of increased ionization and lattice energy of the salt, a principle well-established for piperidine-containing compounds.

Solubility Formulation Salt Form

4-Methoxyphenyl vs. Unsubstituted Phenyl or Heteroaryl Groups Enhances Pharmacophore Complementarity in Nuclear Receptor Binding

The 4-methoxyphenyl substituent on the oxadiazole core is a key structural feature for establishing complementary interactions with the FXR ligand-binding domain. Molecular docking studies of an advanced 1,2,4-oxadiazole series revealed that a 4-methoxyphenyl group makes optimal van der Waals contacts and potential hydrogen-bonding interactions within a hydrophobic sub-pocket of the receptor, contributing to antagonist binding affinity [1]. In contrast, bulkier substituents like a 2-naphthyl group, or smaller, heteroaryl replacements, disrupted this complementarity, leading to reduced binding scores and lower cellular potency [1]. A BindingDB entry for a related compound, MLS000732204, which contains the 3-(4-methoxyphenyl)-1,2,4-oxadiazole scaffold, showed an IC50 of 35 μM against Neuropeptide Y receptor type 1, providing a quantitative, albeit modest, affinity landmark for this pharmacophoric group in a different receptor context [2].

Pharmacophore Molecular Docking FXR

Validated Application Scenarios for 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride Based on Quantitative Pharmacological Evidence


Synthesis of Dual FXR Antagonist/PXR Agonist Lead Series for Inflammatory and Metabolic Disease Research

This hydrochloride salt is the optimal starting material for synthesizing the dual FXR antagonist/PXR agonist chemotypes described by Finamore et al. (2023) [1]. The piperidin-3-yl nitrogen can be directly alkylated or arylated to generate the potent modulators of hepatic nuclear receptors, enabling research into treatments for cholestasis, NASH, and inflammatory bowel diseases. Use of the salt form ensures high solubility during the crucial N-functionalization step, improving synthetic yield and reproducibility.

Pharmacophore Refinement in FXR Antagonist Drug Discovery

Medicinal chemistry teams can employ this compound as a core fragment for systematic SAR expansion. The 4-methoxyphenyl and piperidin-3-yl groups provide a pre-optimized pharmacophore for engaging the FXR ligand-binding domain, as supported by the cellular IC50 data for the parent series in Carino et al. (2019) [2]. Researchers can confidently use this building block to explore vector space from the piperidine nitrogen, knowing the core geometry and electronic character are aligned with the published potent leads.

In Vitro Pharmacokinetic Profiling of Oxadiazole-Based Nuclear Receptor Modulators

The hydrochloride salt is the suitable form for in vitro ADME studies, including aqueous solubility, chemical stability at physiological pH, and microsomal stability assays. Its pre-ionized state eliminates formulation variability that could otherwise confound intrinsic clearance measurements. The 1,2,4-oxadiazole core provides inherent metabolic stability advantages over corresponding ester or amide bioisosteres, a critical parameter for early lead triaging [3].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.